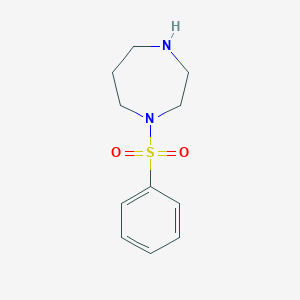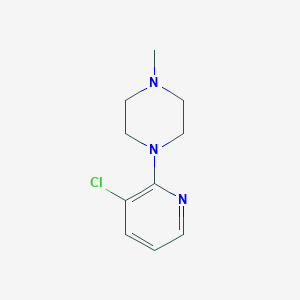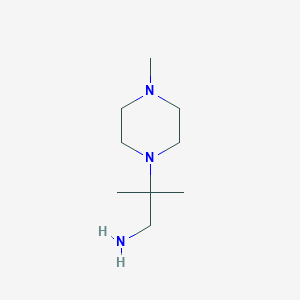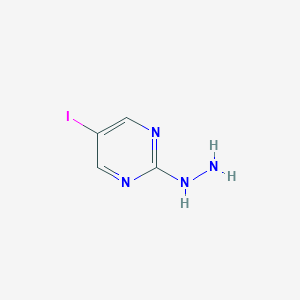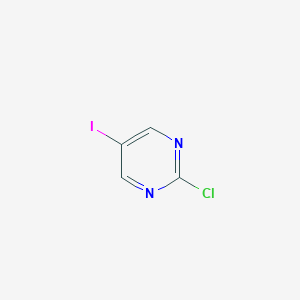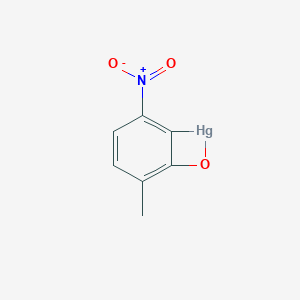
Nitromersol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitromersol, also known as merthiolate, is an organomercury compound that has been widely used as a disinfectant and preservative in various applications. It has been used as an antiseptic in wound care, as a preservative in vaccines, and as a disinfectant in laboratories. This compound has been a subject of scientific research for many years due to its potential toxicity and harmful effects on human health and the environment.
Mecanismo De Acción
Nitromersol acts by inhibiting the growth of microorganisms. It works by disrupting the cell membrane and interfering with the metabolic processes of the bacteria. This compound has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
This compound has been shown to have toxic effects on human health and the environment. It is a potent neurotoxin and can cause damage to the central nervous system. This compound can also cause skin irritation, allergic reactions, and respiratory problems. In addition, it has been found to be harmful to aquatic life and the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitromersol has been used as a disinfectant in laboratories to prevent the contamination of cultures and experiments. It has been found to be effective against a wide range of microorganisms and is easy to use. However, due to its potential toxicity, the use of this compound in laboratories has been limited in recent years. Alternative disinfectants and preservatives have been developed that are less toxic and more environmentally friendly.
Direcciones Futuras
There are several areas of future research that could be explored in relation to nitromersol. One area is the development of alternative disinfectants and preservatives that are less toxic and more environmentally friendly. Another area is the study of the mechanism of action of this compound and its effects on human health and the environment. Further research could also be conducted on the use of this compound in vaccines and its potential toxicity. Overall, there is a need for continued research into the use and effects of this compound to ensure its safe and effective use in various applications.
Métodos De Síntesis
Nitromersol is synthesized by reacting thiosalicylic acid with sodium ethoxide and mercuric chloride. The reaction produces a yellow crystalline compound that is soluble in water and alcohol. The synthesis method has been well-established and has been used for many years.
Aplicaciones Científicas De Investigación
Nitromersol has been extensively studied for its antimicrobial properties. It has been used as a disinfectant in laboratories and hospitals to prevent the spread of infections. This compound has also been used as a preservative in vaccines to prevent bacterial and fungal contamination. However, due to its potential toxicity, the use of this compound in vaccines has been limited in recent years.
Propiedades
| 133-58-4 | |
Fórmula molecular |
C7H5HgNO3 |
Peso molecular |
351.71 g/mol |
Nombre IUPAC |
5-methyl-2-nitro-7-oxa-8-mercurabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C7H6NO3.Hg/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-3,9H,1H3;/q;+1/p-1 |
Clave InChI |
UEHLXXJAWYWUGI-UHFFFAOYSA-M |
SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])[Hg]O2 |
SMILES canónico |
CC1=C(C(=C(C=C1)[N+](=O)[O-])[Hg+])[O-] |
| 133-58-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


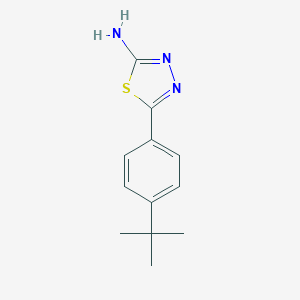
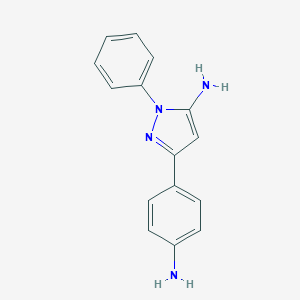
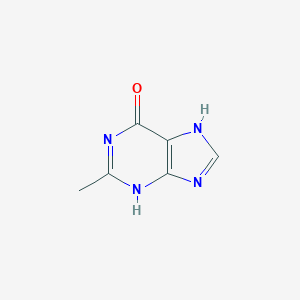
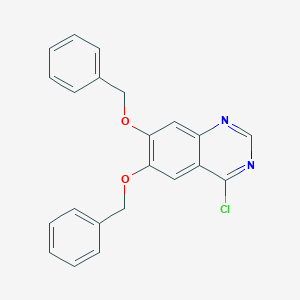
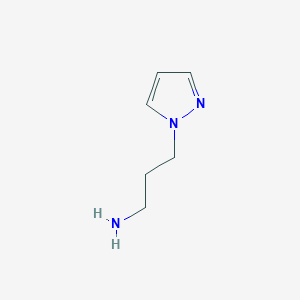
![1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B183905.png)
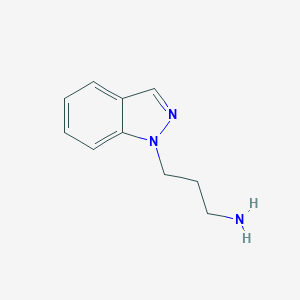
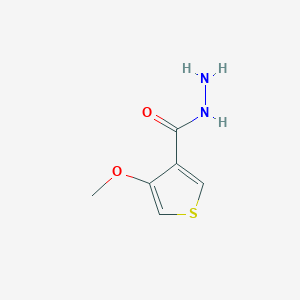
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)
